3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20342593
InChI: InChI=1S/C12H14N2O2/c1-12(2,3)9-6-14-10-8(9)4-7(5-13-10)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

CAS No.:

Cat. No.: VC20342593

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid -

Specification

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 3-tert-butyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Standard InChI InChI=1S/C12H14N2O2/c1-12(2,3)9-6-14-10-8(9)4-7(5-13-10)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16)
Standard InChI Key QYJBDHWWMAEXTK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CNC2=C1C=C(C=N2)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Framework and Nomenclature

3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid belongs to the pyrrolopyridine family, a class of nitrogen-containing bicyclic heterocycles. The IUPAC name reflects the tert-butyl substituent at position 3 and the carboxylic acid at position 5 of the pyrrolo[2,3-b]pyridine system. Its molecular formula is C₁₃H₁₆N₂O₂, with a calculated molecular weight of 244.28 g/mol . The tert-butyl group enhances lipophilicity (logP3.59\log P \approx 3.59), while the carboxylic acid introduces hydrogen-bonding capacity, balancing solubility and membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValueSource Analogs
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight244.28 g/mol
Calculated logP\log P3.59
Topological Polar Surface Area55.1 Ų
Melting PointNot reported
Boiling Point~346°C (estimated)

Synthesis and Derivative Development

Synthetic Routes

While no direct synthesis of 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is documented, analogous compounds suggest viable pathways. A common strategy involves:

  • Core Formation: Constructing the pyrrolo[2,3-b]pyridine skeleton via cyclization reactions, such as the Gould-Jacobs reaction, using aminopyridine precursors .

  • Substituent Introduction: Introducing the tert-butyl group via alkylation or silylation at position 3. For example, tert-butyldimethylsilyl (TBS) protection has been employed in related structures .

  • Carboxylic Acid Functionalization: Oxidation of a methyl or boronic ester group at position 5 to the carboxylic acid.

Example Pathway:

  • Step 1: Protection of 1H-pyrrolo[2,3-b]pyridine with tert-butyldimethylsilyl chloride (TBSCl) under basic conditions yields the silylated intermediate .

  • Step 2: Suzuki-Miyaura coupling with a boronic ester at position 5, followed by oxidative cleavage (e.g., KMnO₄), generates the carboxylic acid.

Biological Activity and Mechanism

Table 2: Biological Activities of Analogous Compounds

CompoundTarget (IC₅₀)Cell Activity
4h FGFR1: 7 nM4T1 cell apoptosis
TBS-protected analog N/APrecursor for synthesis
Boronic esterSGK-1 kinaseUnder investigation

Pharmacokinetic Considerations

Applications in Drug Discovery

Oncology

FGFR inhibitors derived from this scaffold show promise in treating tumors driven by FGFR aberrations. The 4T1 breast cancer model demonstrated reduced metastasis with compound 4h .

Inflammation and Autoimmunity

Kinase inhibition extends to SGK-1, a regulator of immune responses. Boronic ester precursors (e.g.,) are being evaluated for anti-inflammatory applications.

Challenges and Future Directions

  • Synthetic Complexity: Position-selective functionalization remains challenging, requiring advanced catalytic methods.

  • Solubility Optimization: Prodrugs or salt forms may address poor aqueous solubility .

  • Target Selectivity: Further structural modifications could minimize off-target kinase interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator